Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester is a chemical compound with the molecular formula C21H55O8PSi5 and a molecular weight of 607.0579 . This compound is known for its unique structure, which includes multiple trimethylsilyl groups, making it a valuable reagent in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester typically involves the reaction of phosphoric acid derivatives with trimethylsilyl-protected glycerol derivatives. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups. Common reagents used in the synthesis include trimethylsilyl chloride and base catalysts such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The silyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Halogenating agents or nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted silyl compounds, and various oxidized or reduced forms depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups and the formation of silyl ethers.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can form stable bonds with hydroxyl and amino groups, protecting them from unwanted reactions. This property is particularly useful in organic synthesis and drug formulation, where selective protection and deprotection of functional groups are crucial .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid, bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]propyl ester: Similar structure but with fewer silyl groups.
Glycerol-3-phosphate, 4TMS: Another silyl-protected glycerol derivative with different applications.
Uniqueness
Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester is unique due to its multiple silyl groups, which provide enhanced stability and reactivity in various chemical reactions. This makes it a versatile reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
32046-28-9 |
---|---|
Molekularformel |
C21H55O8PSi5 |
Molekulargewicht |
607.1 g/mol |
IUPAC-Name |
bis[2,3-bis(trimethylsilyloxy)propyl] trimethylsilyl phosphate |
InChI |
InChI=1S/C21H55O8PSi5/c1-31(2,3)25-18-20(27-33(7,8)9)16-23-30(22,29-35(13,14)15)24-17-21(28-34(10,11)12)19-26-32(4,5)6/h20-21H,16-19H2,1-15H3 |
InChI-Schlüssel |
OABPYCCCPPLWNE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCC(COP(=O)(OCC(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.